molecular formula C9H9Cl2NO2 B3058157 Methyl 2-(4-amino-2,6-dichlorophenyl)acetate CAS No. 88135-26-6

Methyl 2-(4-amino-2,6-dichlorophenyl)acetate

Cat. No.: B3058157
CAS No.: 88135-26-6
M. Wt: 234.08
InChI Key: CGTBRJDCBUVUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-amino-2,6-dichlorophenyl)acetate (molecular formula: C₉H₉Cl₂NO₂, molecular weight: 233.00104 Da) is a chlorinated aromatic ester featuring a 4-amino-2,6-dichlorophenyl group linked to a methyl acetate moiety. Its structure, represented by the SMILES notation COC(=O)CC1=C(C=CC=C1Cl)Cl, highlights the electron-withdrawing chlorine substituents at the 2 and 6 positions and the electron-donating amino group at the 4 position of the phenyl ring . This compound is commercially available (CAS No.: EN300-1692629) and is used as a building block in organic synthesis, particularly in pharmaceutical and materials science applications . Its patent activity (11 patents) suggests utility in proprietary formulations, though peer-reviewed literature remains sparse .

Properties

IUPAC Name

methyl 2-(4-amino-2,6-dichlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-9(13)4-6-7(10)2-5(12)3-8(6)11/h2-3H,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTBRJDCBUVUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271677
Record name Methyl 4-amino-2,6-dichlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88135-26-6
Record name Methyl 4-amino-2,6-dichlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88135-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2,6-dichlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-amino-2,6-dichlorophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-amino-2,6-dichlorophenyl)acetate can be synthesized through a multi-step process. One common method involves the esterification of 2-(4-amino-2,6-dichlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2,6-dichlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 2-(4-amino-2,6-dichlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-2,6-dichlorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors to exert its effects. The amino and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 2-(4-amino-2,6-dichlorophenyl)acetate and analogous compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (Da) Key Properties/Applications Reference(s)
This compound C₉H₉Cl₂NO₂ 4-amino, 2,6-Cl, methyl ester 233.001 Building block for drug synthesis
Methyl 2-(2,6-dichlorophenyl)acetate C₉H₈Cl₂O₂ 2,6-Cl, methyl ester (no amino) 219.072 Intermediate for guanfacine synthesis
Methyl 2-(4-nitro-2,6-dichlorophenyl)acetate C₉H₇Cl₂NO₄ 4-nitro, 2,6-Cl, methyl ester 280.07 Explosives/photochemical research
(4-N-carbazolyl-2,6-dichlorophenyl)bis-TTM radical (TTM-1Cz) C₃₇H₂₀Cl₈N Carbazole donor, trichlorophenyl radical 801.14 Organic radical scintillators
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate C₆H₆Cl₂N₄O₂ Triazine ring, amino, methyl ester 237.04 Nucleophilic substitution reactions

Comparative Analysis

Electronic and Reactivity Differences
  • Amino vs. Nitro Substituents: The amino group in the target compound enhances nucleophilicity at the para position, enabling condensation or amidation reactions. In contrast, the nitro group in Methyl 2-(4-nitro-2,6-dichlorophenyl)acetate () introduces strong electron-withdrawing effects, reducing basicity but increasing stability in oxidative environments .
  • Triazine vs. Phenyl Core: The triazine-containing analog () exhibits distinct reactivity due to its electron-deficient heterocyclic core, facilitating nucleophilic aromatic substitutions. This contrasts with the phenyl-based structure of the target compound, which favors electrophilic substitutions at the amino site .
Physicochemical Properties
  • Solubility : The pyrrolidone derivative in , with a lactam ring, likely has higher aqueous solubility than the target compound due to hydrogen-bonding capacity .
  • Thermal Stability: The triazine analog () may exhibit higher thermal stability owing to its aromatic heterocycle, whereas the amino group in the target compound could introduce sensitivity to oxidation .

Key Takeaways

  • Functional Group Impact: Substituents like amino, nitro, or heterocyclic rings drastically alter reactivity and applications. The amino group in this compound enables drug-oriented synthesis, while nitro or triazine groups shift utility toward materials science.
  • Commercial Relevance : The compound’s availability from suppliers like Enamine Ltd. and CymitQuimica () underscores its industrial importance, though its nitro and triazine analogs are less accessible.
  • Research Gaps: Limited literature on the target compound contrasts with well-studied analogs like TTM-1Cz, suggesting opportunities for further exploration in bioactivity or material performance.

Biological Activity

Methyl 2-(4-amino-2,6-dichlorophenyl)acetate, a compound characterized by its unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₉H₉Cl₂N O₂
SMILES Notation: COC(=O)CC1=C(C=C(C=C1Cl)N)Cl
InChI Key: CGTBRJDCBUVUBG-UHFFFAOYSA-N

The compound features a dichlorophenyl group with an amino substituent and an ester functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The presence of the amino group facilitates hydrogen bonding with biological macromolecules, while the dichlorophenyl structure allows for hydrophobic interactions with protein targets. These interactions can modulate enzyme activity and influence signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Experimental data suggest that it can reduce the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory responses.

Case Studies and Research Findings

A review of recent literature highlights several key studies related to the biological activity of this compound:

Study ReferenceFindings
Demonstrated antimicrobial activity against Gram-positive bacteria.
Showed significant reduction in COX-2 expression in vitro.
Investigated structure-activity relationships (SARs) indicating enhanced anti-inflammatory effects with specific substituents.

In Vivo Studies

In vivo studies have been conducted to assess the safety and efficacy of this compound in animal models. These studies are critical for understanding the pharmacokinetics and potential therapeutic applications.

Safety Profile

While the compound shows promise in various biological activities, it is essential to evaluate its safety profile. Toxicological studies are necessary to determine any adverse effects associated with its use. Preliminary data suggest a low toxicity profile at therapeutic doses; however, more extensive studies are required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-amino-2,6-dichlorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-amino-2,6-dichlorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.